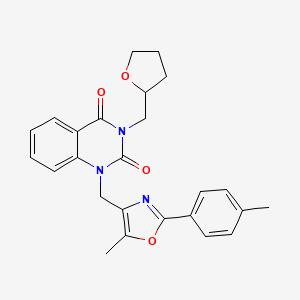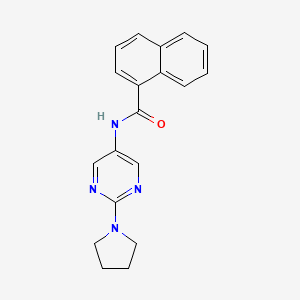
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, also known as PPN, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PPN belongs to the class of pyrimidine-based compounds and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Alzheimer's Disease Research
A novel class of 2,4-disubstituted pyrimidines, including compounds related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, has been studied for its potential in treating Alzheimer's Disease. These compounds have shown dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Such properties are crucial in Alzheimer's research, where the inhibition of cholinesterase and Aβ-aggregation can potentially ameliorate symptoms or slow the progression of the disease (Mohamed et al., 2011).
Osteoporosis Treatment
Research on pyrimidine derivatives, closely related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, has explored their use as αvβ3 antagonists. These compounds have shown potential in the prevention and treatment of osteoporosis, demonstrating significant efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Antimicrobial Applications
Studies have been conducted on pyrimidine-based ligands, similar in structure to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide, for their antimicrobial properties. These compounds, when reacted with various metals, form complexes that have demonstrated mild to very good antimicrobial effects (Chioma et al., 2018).
DNA Research
Naphthalene diimides, closely associated with the chemical structure , have been used in DNA research. They are known for their ability to bind strongly to DNA through intercalation and have been utilized in studies involving long-range charge transport and photoactivated damage to specific DNA sites (Núñez et al., 2000).
Bone Disorder Treatment
Compounds structurally related to N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1-naphthamide have been identified as potential treatments for bone disorders. These compounds target the Wnt beta-catenin cellular messaging system and have shown promising results in increasing trabecular bone formation rates in preclinical models (Pelletier et al., 2009).
作用機序
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a core structure in this compound, often show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that this compound likely interacts with its targets by binding to the active sites of the aforementioned receptors and enzymes, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence several biochemical pathways, including those involved in pain perception (via the vanilloid receptor 1), cell growth and proliferation (via the insulin-like growth factor 1 receptor), and various metabolic processes (via the enzymes it inhibits) .
Pharmacokinetics
It is known that the physicochemical parameters of pyrrolidine, a core structure in this compound, can be modified to obtain the best adme/tox results for drug candidates .
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have potential antioxidative and antibacterial properties . It may also affect the cell cycle .
特性
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18(17-9-5-7-14-6-1-2-8-16(14)17)22-15-12-20-19(21-13-15)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLLZEFMXIZANI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(E)-3-phenylprop-2-enyl]-N-propylpiperazine-1-carboxamide](/img/structure/B2390566.png)
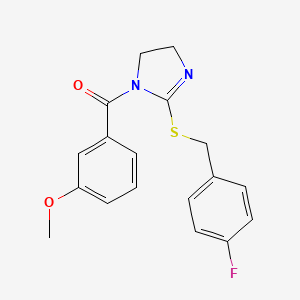
![N-[2-(4-chlorophenyl)ethyl]-2-(methylthio)nicotinamide](/img/structure/B2390572.png)
![4-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2390573.png)
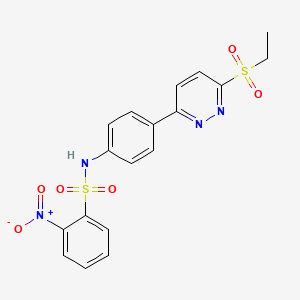
![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2390575.png)
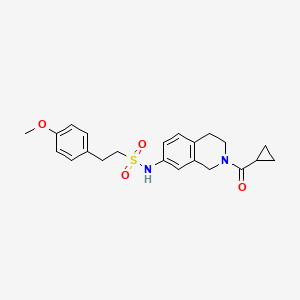

![Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate](/img/structure/B2390580.png)
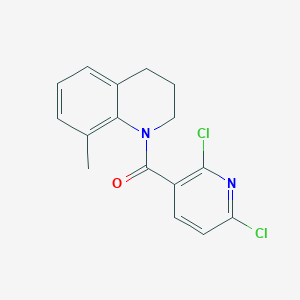
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2390582.png)
